molecular formula C9H11I B061388 1-Ethyl-2-iodo-3-methylbenzene CAS No. 175277-95-9

1-Ethyl-2-iodo-3-methylbenzene

Cat. No. B061388
M. Wt: 246.09 g/mol
InChI Key: PCSPENCTMKMGFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-2-iodo-3-methylbenzene, while not directly addressed in the available literature, can be inferred from methodologies applied to similar compounds. For instance, compounds like ethylbenzene and various diethylbenzenes have been synthesized through various chemical reactions, involving catalytic processes and reactions with iodobenzenes in certain conditions (Yufit, 2013), (Beckmann et al., 1991). These methodologies might offer insight into potential synthetic pathways for 1-Ethyl-2-iodo-3-methylbenzene by substituting or modifying certain functional groups through halogenation with iodine.

Molecular Structure Analysis

The molecular structure of ethylbenzene derivatives, including compounds structurally related to 1-Ethyl-2-iodo-3-methylbenzene, has been studied, revealing insights into their conformation and behavior in different states. Studies have shown that these molecules exhibit specific orientations and interactions at the molecular level, with methyl and ethyl groups influencing the overall molecular conformation and stability (Yufit, 2013), (Beckmann et al., 1991).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 1-Ethyl-2-iodo-3-methylbenzene, such as iodobenzene-catalyzed reactions, offer insights into the reactive characteristics of halogenated aromatic compounds. These reactions include C-H amination, alpha-oxidation of ketones, and carbonylative coupling, which highlight the reactivity of the aromatic ring and the influence of substituents like iodine and ethyl groups on these processes (Ochiai et al., 2005), (Kiji et al., 1998).

Physical Properties Analysis

While specific data on 1-Ethyl-2-iodo-3-methylbenzene is scarce, related compounds have been studied for their physical properties, such as melting points, solubility, and spectroscopic characteristics. These studies provide a basis for understanding the physical behavior of halogenated aromatic compounds and can be extrapolated to predict the properties of 1-Ethyl-2-iodo-3-methylbenzene (Yufit, 2013), (Beckmann et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-2-iodo-3-methylbenzene can be inferred from studies on similar aromatic compounds, highlighting aspects like reactivity towards nucleophiles, electrophiles, and participation in various organic reactions. The presence of an iodine substituent significantly affects the compound's reactivity, making it a potential candidate for further functionalization and participation in cross-coupling reactions (Ochiai et al., 2005), (Kiji et al., 1998).

Scientific Research Applications

  • Thermochemistry of Halogen-Substituted Methylbenzenes : This study involves the experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-iodo-2-methylbenzene and 1-iodo-3-methylbenzene. Gas-phase enthalpies of formation were calculated using quantum-chemical methods, and group-additivity procedures were developed for estimating enthalpies of these compounds (Verevkin et al., 2015).

  • Solid State Proton Spin Relaxation in Ethylbenzenes : This research investigated the dynamics of ethyl groups and their constituent methyl groups in various ethylbenzenes, using the solid state proton spin relaxation technique. It was found that only the methyl groups are reorienting in the solid state, with the barrier for this reorientation being consistent with that of the isolated molecule (Beckmann et al., 1991).

  • Supramolecular Scaffolding with 1,3,5-Triethylbenzene : This study analyzed the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds in organizing molecular-recognition elements for supramolecular hosts. The steric gearing effect of the 1,3,5-triethylbenzene template was found to direct binding elements towards the same face of the central ring, thereby increasing binding affinity (Wang & Hof, 2012).

  • Aminocarbonylation Reactions with Iodoarenes : Research on the aminocarbonylation of iodobenzene with amino acid esters using palladium catalysis has been conducted. This process resulted in the isolation of 2-oxo-carboxamide type derivatives and carboxamides of expected structure, demonstrating the potential of iodobenzene in catalytic aminocarbonylation (Müller et al., 2005).

  • Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation : This study explored the use of ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran as green solvents in palladium-catalyzed aminocarbonylation, using iodobenzene and morpholine. The results showed high conversion and chemoselectivity, expanding the scope of substrates and amine nucleophiles in such reactions (Uzunlu et al., 2023).

properties

IUPAC Name

1-ethyl-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSPENCTMKMGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370152
Record name 1-ethyl-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-iodo-3-methylbenzene

CAS RN

175277-95-9
Record name 1-ethyl-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Scheipers, C Mück‐Lichtenfeld… - Angewandte Chemie …, 2019 - Wiley Online Library
… Upon running the decarboxylative coupling reaction on substrate 1 g with 2-iodo-1,3-dimethylbenzene or 1-ethyl-2-iodo-3-methylbenzene, we found that the targeted allenes directly …
Number of citations: 26 onlinelibrary.wiley.com
HL Kao, CK Chen, YJ Wang, CF Lee - 2011 - Wiley Online Library
… -1-thiol (0.125 mL, 1.0 mmol), and 1-ethyl-2-iodo-3-methylbenzene (295.0 mg, 1.2 mmol). Purification (… (0.123 mL, 1.0 mmol), and 1-ethyl-2-iodo-3-methylbenzene (295.0 mg, 1.2 mmol). …

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